molecular formula C14H10BNO3 B606811 Crisaborole CAS No. 906673-24-3

Crisaborole

Numéro de catalogue B606811
Numéro CAS: 906673-24-3
Poids moléculaire: 251.0451
Clé InChI: IQBSCLXAECVABP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crisaborole, also known as Eucrisa, is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . It is a phosphodiesterase 4 (PDE-4) inhibitor .


Synthesis Analysis

Crisaborole is produced through a series of chemical reactions. A patent describes a production process involving the metalation of an aryl halide using tert-butyllithim or n-butyllithim at -78 °C . Another patent describes a synthetic method involving the reaction of penta ring of benzo [c] [1,2] oxygen boron -1,5 and 4- chloro-benzonitriles in DMF solution .


Molecular Structure Analysis

Crisaborole has a molecular formula of C14H10BNO3 and a molecular weight of 251.05 g/mol . The λmax of the Crisaborole was found to be 241nm in 10 mM Ammonium acetate buffer: ACN [60:40 % v/v]. pH 4.5 .


Chemical Reactions Analysis

Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis .


Physical And Chemical Properties Analysis

Crisaborole is a non-steroidal anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor. It has an IC50 value of 490 nM for PDE4 .

Applications De Recherche Scientifique

Dermatology: Treatment of Mild-to-Moderate Atopic Dermatitis

Summary of the Application

Crisaborole is a non-steroidal, anti-inflammatory phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of mild-to-moderate atopic dermatitis . It has shown significant improvement in global atopic dermatitis signs and symptoms .

Methods of Application or Experimental Procedures

In the clinical studies, patients aged ≥2 years with mild-to-moderate atopic dermatitis were treated with Crisaborole. Patients with an Investigator’s Static Global Assessment (ISGA) score of 0 (clear) or 1 (almost clear) at the end of a 28-day cycle did not receive Crisaborole for the next 28-day cycle (off-treatment), whereas patients with ISGA ≥2 received Crisaborole for the next 28-day cycle (on-treatment) .

Results or Outcomes

After one to four initial consecutive on-treatment cycles, 77.6%, 76.3%, 59.4%, and 43.1% of patients, respectively, achieved ISGA 0/1. Of these patients, 49.5%, 37.8%, 44.4%, and 45.2%, respectively, maintained ISGA 0/1 at the end of a 28-day cycle off-treatment . The incidence of treatment-related adverse events was 4.5%, 4.7%, 3.8%, and 1.4% for patients receiving one to four consecutive on-treatment cycles, respectively .

Psoriasis Treatment

Summary of the Application

Crisaborole is currently under development as a topical treatment for psoriasis . Psoriasis is a chronic skin condition that causes skin cells to multiply up to 10 times faster than normal, resulting in bumpy red patches covered with white scales.

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures for using Crisaborole in the treatment of psoriasis are still under investigation. However, it is likely to involve topical application of the drug to the affected areas.

Results or Outcomes

The outcomes of using Crisaborole for the treatment of psoriasis are still under investigation. Early clinical studies are promising, but more research is needed to fully understand the efficacy and safety of Crisaborole in this application .

Quality Control in Pharmaceutical Manufacturing

Summary of the Application

The solid forms of Crisaborole are being studied for quality control in pharmaceutical manufacturing . This involves monitoring the solid forms of Crisaborole as related to quality control from increasing numbers of suppliers .

Methods of Application or Experimental Procedures

This application involves the use of crystal engineering techniques to monitor the solid forms of Crisaborole. The exact methods and technical details are likely proprietary and specific to each pharmaceutical manufacturer .

Results or Outcomes

The outcomes of this application are primarily related to ensuring the quality and consistency of Crisaborole in pharmaceutical products. This can help to ensure that patients receive a consistent and effective dose of the medication .

Treatment of Eczema

Summary of the Application

Crisaborole ointment improved mild-to-moderate eczema after 28 days of continuous use in two phase 3 clinical trials that included patients aged ≥ 2 years .

Methods of Application or Experimental Procedures

In the study, patients with eczema used Crisaborole ointment continuously for 28 to 112 days .

Results or Outcomes

After one to four back-to-back treatment periods, or 28–112 days, a significant improvement in eczema was observed .

Treatment of Atopic Dermatitis in Chinese Patients

Summary of the Application

Crisaborole ointment, 2%, is a nonsteroidal phosphodiesterase 4 inhibitor approved for the treatment of mild to moderate AD. This post hoc analysis assesses the efficacy and safety of crisaborole in Chinese patients aged ≥ 2 years with mild to moderate AD .

Methods of Application or Experimental Procedures

Patients were randomly assigned 2:1 to receive crisaborole or vehicle twice daily, respectively, for 28 days .

Results or Outcomes

A greater reduction in percent change from baseline in Eczema Area and Severity Index (EASI) total score at day 29 was shown in the crisaborole vs. vehicle group . Response rates for achievement of ISGA improvement and ISGA success at day 29 were higher in the crisaborole vs. vehicle group .

Safety And Hazards

Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .

Orientations Futures

Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .

Relevant Papers

A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .

Propriétés

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238231
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crisaborole

CAS RN

906673-24-3
Record name Crisaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906673-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crisaborole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRISABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,540
Citations
K Fahrbach, J Tarpey, EB Washington… - Dermatology and …, 2020 - Springer
Introduction There is a need to compare efficacy and safety profiles of crisaborole ointment, 2%, versus other topical treatments across randomized clinical trials (RCTs). We performed …
Number of citations: 30 link.springer.com
AC Cheape, DF Murrell - Expert Review of Clinical Immunology, 2017 - Taylor & Francis
… All the completed studies have assessed the efficacy of topical crisaborole … crisaborole (study 2 and 3). Study 5 was a dose ranging study, which compared the efficacy of crisaborole …
Number of citations: 25 www.tandfonline.com
B Dina Coronado, LT Zane, D Coronado - J Drugs Dermatol, 2016 - researchgate.net
… By inhibiting PDE4 and thus increasing levels of cAMP, crisaborole controls inflammation. … of crisaborole through human skin. In vitro experiments showed that crisaborole inhibits …
Number of citations: 98 www.researchgate.net
PW Hashim, M Chima, HJ Kim, J Bares, CJ Yao… - Journal of the American …, 2020 - Elsevier
… After 4 weeks, participants in the crisaborole group demonstrated 66% improvement compared with 9% in the vehicle group (P = .0011). Participants in the crisaborole group continued …
Number of citations: 36 www.sciencedirect.com
VD Callender, AF Alexis, LF Stein Gold… - American journal of …, 2019 - Springer
… Crisaborole ointment, 2%, is a nonsteroidal … In two pivotal phase III clinical trials in patients aged ≥ 2 years, crisaborole was … safety of crisaborole according to patient race and ethnicity. …
Number of citations: 31 link.springer.com
R Bissonnette, AB Pavel, A Diaz, JL Werth… - Journal of Allergy and …, 2019 - Elsevier
… The mechanism of action of crisaborole and its effects on … Crisaborole treatment resulted in early improvement in lesional … Crisaborole-treated lesions showed significant percentage …
Number of citations: 92 www.sciencedirect.com
L McDowell, B Olin - Journal of Pharmacy Technology, 2019 - journals.sagepub.com
… and safety of crisaborole topical ointment. Patients treated with crisaborole experienced … Crisaborole has a limited adverse event profile and low systemic absorption. Relevance to …
Number of citations: 15 journals.sagepub.com
AS Paller, WL Tom, MG Lebwohl, RL Blumenthal… - Journal of the American …, 2016 - Elsevier
… that crisaborole is noncarcinogenic, and early clinical data31, 32, 33 demonstrated a favorable safety profile for crisaborole … the efficacy and safety of crisaborole 2% ointment in patients …
Number of citations: 512 www.sciencedirect.com
EL Simpson, AS Paller, M Boguniewicz… - Dermatology and …, 2018 - Springer
Introduction The impact of crisaborole ointment, a nonsteroidal phosphodiesterase 4 inhibitor for the treatment of mild to moderate atopic dermatitis (AD), on quality of life (QoL) was …
Number of citations: 22 link.springer.com
J Schlessinger, JS Shepard, R Gower, JC Su… - American Journal of …, 2020 - Springer
… side effects that were attributed to crisaborole. When these side effects did occur, … crisaborole was applied. Fewer than 1 in 25 patients experienced each side effect where crisaborole …
Number of citations: 67 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.